2-Bromo-5-picoline-d3

Beschreibung

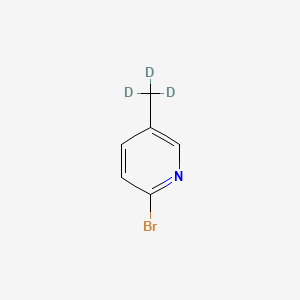

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-bromo-5-(trideuteriomethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrN/c1-5-2-3-6(7)8-4-5/h2-4H,1H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWNJQQNBJQUKME-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C1=CN=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-5-picoline-d3: Properties, Structure, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-5-picoline-d3, also known as 2-bromo-5-(methyl-d3)-pyridine, is a deuterated isotopologue of 2-bromo-5-methylpyridine. This compound is a valuable building block in organic synthesis, particularly in the fields of medicinal chemistry and drug development. The substitution of protium with deuterium in the methyl group offers a powerful tool for researchers to investigate reaction mechanisms, study metabolic pathways of drug candidates, and potentially enhance the pharmacokinetic profiles of bioactive molecules through the kinetic isotope effect.[1][] This guide provides a comprehensive overview of the chemical properties, structure, and synthetic utility of 2-Bromo-5-picoline-d3, with a focus on practical applications and experimental protocols.

Molecular Structure and the Impact of Deuteration

The foundational structure of 2-Bromo-5-picoline-d3 is a pyridine ring substituted with a bromine atom at the 2-position and a deuterated methyl group (-CD3) at the 5-position. The pyridine ring is an aromatic heterocycle, and the positions of the substituents confer specific reactivity to the molecule. The bromine atom, being a good leaving group, is the primary site for various cross-coupling reactions, while the pyridine nitrogen influences the ring's electronic properties and can act as a hydrogen bond acceptor or a coordination site for metal catalysts.

The crystal structure of the non-deuterated analogue, 2-bromo-5-methylpyridine, reveals a planar molecule.[3] In the solid state, weak C—H···N interactions are observed, forming infinite chains.[3] It is expected that 2-Bromo-5-picoline-d3 will adopt a similar crystal packing arrangement.

The key distinction of 2-Bromo-5-picoline-d3 lies in the three deuterium atoms of the methyl group. This isotopic substitution has several important consequences:

-

Increased Molecular Weight: The molecular weight is increased by approximately 3 atomic mass units compared to its non-deuterated counterpart.

-

Kinetic Isotope Effect (KIE): The C-D bond is stronger than the C-H bond. This difference in bond energy can lead to a decrease in the rate of reactions that involve the cleavage of a C-H/C-D bond in the rate-determining step.[1][4] This phenomenon, known as the deuterium kinetic isotope effect, is a powerful tool for elucidating reaction mechanisms.[4] In drug development, this can sometimes be exploited to slow down metabolism at a specific site in a molecule, potentially leading to improved pharmacokinetic properties.[5]

-

Altered Spectroscopic Properties: The presence of deuterium significantly alters the compound's signature in various spectroscopic analyses, most notably in Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). These differences are invaluable for tracking the labeled molecule in complex mixtures and for detailed structural elucidation.

Chemical and Physical Properties

| Property | Value (2-bromo-5-methylpyridine) | Expected Value (2-Bromo-5-picoline-d3) | Source |

| Molecular Formula | C₆H₆BrN | C₆H₃D₃BrN | [6] |

| Molecular Weight | 172.02 g/mol | ~175.04 g/mol | [7] |

| Appearance | Light brown solid | Light brown solid | [8] |

| Melting Point | 41-43 °C | Similar to the non-deuterated compound | [6] |

| Boiling Point | 95-96 °C at 12.5 mmHg | Similar to the non-deuterated compound | [6] |

| Solubility | Soluble in methanol | Soluble in common organic solvents | [9] |

Analytical Characterization

The deuteration of the methyl group provides distinct analytical signatures that are crucial for confirming the identity and purity of 2-Bromo-5-picoline-d3.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for the characterization of isotopically labeled compounds.[10]

-

¹H NMR: The proton NMR spectrum of 2-Bromo-5-picoline-d3 will be notably different from its non-deuterated counterpart. The characteristic singlet corresponding to the methyl protons (around 2.3 ppm) will be absent. The aromatic protons will still be present, exhibiting their expected splitting patterns.

-

²H NMR (Deuterium NMR): A deuterium NMR spectrum can be acquired to confirm the presence and location of the deuterium atoms. A single resonance corresponding to the -CD₃ group would be expected.

-

¹³C NMR: In the carbon-13 NMR spectrum, the signal for the deuterated methyl carbon will appear as a multiplet (typically a septet) due to coupling with the three deuterium nuclei (spin I = 1). This is in contrast to the quartet observed for a -CH₃ group in a proton-coupled ¹³C NMR spectrum. The chemical shift of the methyl carbon will also be slightly shifted upfield compared to the non-deuterated compound.

Mass Spectrometry (MS)

Mass spectrometry is a definitive method to confirm the incorporation of deuterium.[11]

-

The molecular ion peak in the mass spectrum of 2-Bromo-5-picoline-d3 will be observed at m/z values that are three units higher than that of 2-bromo-5-methylpyridine. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be retained, resulting in two major molecular ion peaks. For example, for 2-bromo-5-methylpyridine, the molecular ion peaks are at m/z 171 and 173.[12] For 2-Bromo-5-picoline-d3, these peaks would be expected at m/z 174 and 176.

Synthesis of 2-Bromo-5-picoline-d3

The synthesis of 2-Bromo-5-picoline-d3 can be approached by introducing the deuterium label at an appropriate stage. A common strategy involves the deuteration of a suitable precursor. One plausible route begins with the deuteration of 5-methylpyridin-2-amine.

A reported method for the deuteration of 5-methylpyridin-2-amine involves a metal-catalyzed H-D exchange reaction.[13] This can be achieved using a mixed palladium on carbon (Pd/C) and platinum on carbon (Pt/C) catalyst system in D₂O at elevated temperatures.[13] The resulting deuterated 2-amino-5-(methyl-d3)-pyridine can then undergo a Sandmeyer-type reaction to replace the amino group with a bromine atom, yielding the desired 2-Bromo-5-picoline-d3.

Experimental Protocols: Handling and Storage

As a halogenated pyridine derivative, 2-Bromo-5-picoline-d3 should be handled with appropriate safety precautions.

Safety Precautions:

-

Causes skin and serious eye irritation.[7]

-

May cause respiratory irritation.[7]

-

Handle in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Storage:

-

Store in a cool, dry, and well-ventilated area.[14]

-

Keep the container tightly sealed to prevent moisture ingress.

-

Store away from strong oxidizing agents.

Synthetic Utility and Key Reaction Protocols

2-Bromo-5-picoline-d3 is a versatile intermediate for introducing the 5-(methyl-d3)-picolinyl moiety into more complex molecules. The bromine atom at the 2-position is amenable to a variety of palladium-catalyzed cross-coupling reactions and other transformations.

Quality Control Workflow for Starting Material

Caption: Quality control workflow for 2-Bromo-5-picoline-d3.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between the 2-position of the pyridine ring and various aryl or vinyl boronic acids or esters.[15]

Protocol:

-

To an oven-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add 2-Bromo-5-picoline-d3 (1.0 eq.), the desired boronic acid or ester (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 eq.).

-

Add a suitable solvent system (e.g., toluene/water, dioxane/water, or DMF).

-

Heat the reaction mixture with stirring at a temperature typically ranging from 80 to 110 °C.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination

This reaction enables the formation of a carbon-nitrogen bond, coupling 2-Bromo-5-picoline-d3 with a primary or secondary amine.[16]

Protocol:

-

In an inert atmosphere glovebox or using Schlenk techniques, combine 2-Bromo-5-picoline-d3 (1.0 eq.), the amine (1.1-1.2 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., BINAP, Xantphos, or a Buchwald ligand, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu or K₃PO₄, 1.2-1.5 eq.).

-

Add an anhydrous aprotic solvent such as toluene or dioxane.

-

Heat the mixture with stirring, typically between 80 and 110 °C.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction, quench with saturated aqueous NH₄Cl, and extract with an organic solvent.

-

Dry the organic phase, concentrate, and purify the product by chromatography.

Sonogashira Coupling

The Sonogashira coupling is utilized to form a carbon-carbon bond between 2-Bromo-5-picoline-d3 and a terminal alkyne.[14][17]

Protocol:

-

To a reaction flask, add 2-Bromo-5-picoline-d3 (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 1-5 mol%), and the terminal alkyne (1.1-1.5 eq.).

-

Add a suitable solvent, typically an amine base such as triethylamine or diisopropylamine, which also serves as the base for the reaction. A co-solvent like THF or DMF may also be used.

-

Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) under an inert atmosphere.

-

Monitor the reaction's progress.

-

Upon completion, filter the reaction mixture to remove the amine hydrobromide salt, and concentrate the filtrate.

-

Purify the residue by column chromatography.

Grignard Reagent Formation and Subsequent Reactions

2-Bromo-5-picoline-d3 can be converted into a Grignard reagent, which is a potent nucleophile for forming new carbon-carbon bonds with various electrophiles.

Protocol:

-

Grignard Reagent Formation:

-

In an oven-dried flask under an inert atmosphere, place magnesium turnings (1.2-1.5 eq.).

-

Add a small crystal of iodine to activate the magnesium.

-

Add a solution of 2-Bromo-5-picoline-d3 (1.0 eq.) in anhydrous THF or diethyl ether dropwise to the magnesium. The reaction is often initiated with gentle heating.

-

Once the reaction starts (indicated by bubbling and a color change), add the remaining solution at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the mixture at room temperature or with gentle heating until the magnesium is consumed. The resulting solution is the Grignard reagent.

-

-

Reaction with an Electrophile (e.g., an Aldehyde or Ketone):

-

Cool the Grignard reagent to 0 °C.

-

Slowly add a solution of the electrophile (e.g., an aldehyde or ketone, 1.0 eq.) in anhydrous THF or diethyl ether.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate.

-

Purify the product by column chromatography.

-

Caption: Key synthetic transformations of 2-Bromo-5-picoline-d3.

Conclusion

2-Bromo-5-picoline-d3 is a specialized yet highly versatile chemical intermediate with significant potential in modern chemical research and development. Its unique isotopic labeling allows for in-depth mechanistic studies and the fine-tuning of molecular properties, making it a valuable tool for scientists in the pharmaceutical and agrochemical industries. The synthetic pathways outlined in this guide provide a robust framework for the utilization of this compound in the synthesis of novel and complex molecular architectures. As with any chemical reagent, a thorough understanding of its properties and adherence to safe handling protocols are paramount for its successful and safe application in the laboratory.

References

-

Roy, M., Golen, J. A., & Manke, D. R. (2016). 2-Bromo-5-methylpyridine. IUCrData, 1(1), x160090. [Link]

-

Organic Letters. (2020). Regiodivergent Deuteration of Pyridine-Based Heterocycles. [Link]

-

International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). To explore Grignard's reaction in the synthesis of structurally related compounds of Carbinoxamine and evaluate Anti histaminic activity. [Link]

-

Wikipedia. (n.d.). Isotopic labeling. Retrieved January 27, 2026, from [Link]

-

Wikipedia. (n.d.). Kinetic isotope effect. Retrieved January 27, 2026, from [Link]

-

PubChem. (n.d.). 2-Bromo-5-methylpyridine. Retrieved January 27, 2026, from [Link]

-

ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. [Link]

-

SYNMR. (n.d.). Role of Deuterated Solvents in Isotopic Labeling for Chemical Research. [Link]

-

National Institutes of Health. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]

-

Chemistry LibreTexts. (2024). Kinetic Isotope Effects. Retrieved January 27, 2026, from [Link]

-

RSC Publishing. (2025). Mechanistic insights into the base-mediated deuteration of pyridyl phosphonium and ammonium salts. [Link]

-

Scientific Research Publishing. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. [Link]

-

ACS Publications. (n.d.). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. [Link]

-

X-Chem. (n.d.). Flow Chemistry for Contemporary Isotope Labeling. [Link]

-

National Institutes of Health. (n.d.). Hydrogen-Deuterium Exchange Mass Spectrometry: A Novel Structural Biology Approach to Structure, Dynamics and Interactions of Proteins and Their Complexes. [Link]

-

Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Retrieved January 27, 2026, from [Link]

-

Macmillan Group. (2005). Kinetic Isotope Effects in Organic Chemistry. [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. Retrieved January 27, 2026, from [Link]

-

Master Organic Chemistry. (2011). Grignard Reagents: Their Formation, Reactions, And Reaction Mechanisms. [Link]

-

Spectroscopy Online. (2013). Hydrogen–Deuterium Exchange Mass Spectrometry. [Link]

-

Journal of the American Chemical Society. (n.d.). Deuterium Kinetic Isotope Effects and Their Temperature Dependence in the Gas-Phase SN2 Reactions X- + CH3Y .fwdarw. CH3X + Y- (X, Y = Cl, Br, I). [Link]

-

National Institutes of Health. (2023). Syntheses and studies of deuterated Imdiazo[1,2-a] pyridine-3-carboxamides with potent anti-tuberculosis activity and improved metabolic properties. [Link]

-

Scholarship @ Claremont. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. [Link]

-

YouTube. (2015). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. [Link]

-

YouTube. (2025). What Is The Deuterium Kinetic Isotope Effect? - Chemistry For Everyone. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 27, 2026, from [Link]

-

ACS Publications. (n.d.). Computational Tools for Hydrogen–Deuterium Exchange Mass Spectrometry Data Analysis. [Link]

-

ACS Publications. (2020). Characterization of Kinetic Isotope Effects and Label Loss in Deuterium-Based Isotopic Labeling Studies. [Link]

-

ResearchGate. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. [Link]

- Google Patents. (n.d.). WO2017045648A1 - Preparation method for deuterated compound.

-

PubChem. (n.d.). 2-Bromo-3-fluoro-5-methylpyridine. Retrieved January 27, 2026, from [Link]

-

ResearchGate. (2025). Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. [Link]

-

ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. [Link]

-

ResearchGate. (n.d.). Background and current work of deuteration for pyridine derivatives A... [Link]

-

ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved January 27, 2026, from [Link]

Sources

- 1. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. youtube.com [youtube.com]

- 6. 2-Bromo-5-methylpyridine 98 3510-66-5 [sigmaaldrich.com]

- 7. 2-Bromo-5-methylpyridine | C6H6BrN | CID 564216 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 2-Amino-5-bromo-3-methylpyridine | 3430-21-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 10. synmr.in [synmr.in]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. 2-Bromo-5-methylpyridine(3510-66-5) 13C NMR [m.chemicalbook.com]

- 13. Syntheses and studies of deuterated Imdiazo[1,2-a] pyridine-3-carboxamides with potent anti-tuberculosis activity and improved metabolic properties - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

An In-depth Technical Guide to the Physicochemical Characteristics of 2-Bromo-5-picoline-d3

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Role of Deuteration in Modern Drug Discovery

In the landscape of contemporary drug development, the pursuit of enhanced pharmacokinetic and pharmacodynamic profiles is paramount. Among the sophisticated strategies employed, selective deuteration of lead compounds has emerged as a powerful tool. The replacement of protium (¹H) with its heavier, stable isotope deuterium (²H or D) at metabolically labile positions can significantly alter a drug's metabolic fate. This is primarily due to the kinetic isotope effect (KIE), wherein the greater mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond.[1][] Consequently, enzymatic cleavage of a C-D bond, often a rate-limiting step in drug metabolism, proceeds at a slower rate.[3] This can lead to a reduced rate of metabolic inactivation, prolonged plasma half-life, decreased formation of potentially toxic metabolites, and an improved therapeutic window.[4]

2-Bromo-5-picoline-d3, a deuterated analogue of 2-bromo-5-picoline, serves as a critical building block in the synthesis of novel deuterated pharmaceuticals. Its strategic importance lies in the introduction of a deuterated methyl group, a common site of oxidative metabolism by cytochrome P450 enzymes.[3] This guide provides a comprehensive overview of the physicochemical characteristics of 2-Bromo-5-picoline-d3, offering both foundational data and practical experimental insights to support its effective utilization in research and development.

Molecular Structure and Key Identifiers

2-Bromo-5-picoline-d3, systematically named 2-bromo-5-(methyl-d3)pyridine, is a halogenated pyridine derivative. The core structure consists of a pyridine ring substituted with a bromine atom at the 2-position and a trideuteromethyl group at the 5-position.

| Identifier | Value | Source |

| Chemical Name | 2-Bromo-5-(methyl-d3)pyridine | Pharmaffiliates |

| Synonyms | 2-Bromo-5-picoline-d3, 6-Bromo-3-picoline-d3 | Pharmaffiliates |

| CAS Number | 1185306-03-9 | Pharmaffiliates |

| Molecular Formula | C₆H₃D₃BrN | Pharmaffiliates |

| Molecular Weight | 175.04 g/mol | Pharmaffiliates |

Logical Relationship of Deuteration to Physicochemical Properties

The introduction of deuterium primarily affects properties dependent on atomic mass and vibrational energy. While many bulk physical properties are similar to the non-deuterated analogue, spectroscopic and metabolic characteristics are significantly altered.

Caption: Impact of Deuteration on Physicochemical Properties.

Physicochemical Data

Due to the limited availability of experimental data for the deuterated species, the following table includes data for the non-deuterated analogue, 2-bromo-5-methylpyridine (CAS: 3510-66-5), which are expected to be close approximations for the corresponding properties of 2-Bromo-5-picoline-d3.

| Property | Value (2-Bromo-5-methylpyridine) | Source |

| Appearance | White to light yellow or pale brown low melting crystalline solid | , |

| Molecular Weight | 172.02 g/mol | |

| Melting Point | 41-43 °C | |

| Boiling Point | 95-96 °C at 12.5 mmHg | |

| Solubility | Soluble in Dimethyl Sulfoxide, Methanol | |

| pKa (Predicted) | 1.08 ± 0.10 |

Crystal Structure

The crystal structure of 2-bromo-5-methylpyridine has been determined.[5] The molecule is planar and crystallizes in the P 1 21/m 1 space group.[6] The primary intermolecular interactions are weak C-H···N hydrogen bonds.[5]

| Crystal Parameter | Value | Source |

| Space Group | P 1 21/m 1 | |

| a | 6.1889 Å | |

| b | 6.614 Å | |

| c | 7.835 Å | |

| β | 93.503° |

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of 2-Bromo-5-picoline-d3. The key distinctions from its non-deuterated counterpart will be evident in the mass spectrum and vibrational spectra (IR/Raman), and subtly in the NMR spectrum.

Mass Spectrometry

Mass spectrometry provides the molecular weight and fragmentation pattern of a molecule.[7] For 2-Bromo-5-picoline-d3, the molecular ion peak will be shifted by +3 m/z units compared to 2-bromo-5-methylpyridine due to the three deuterium atoms.

-

Expected Molecular Ion (M+) for C₆H₃D₃BrN : m/z = 174 (corresponding to ⁷⁹Br) and 176 (corresponding to ⁸¹Br) in an approximate 1:1 ratio.

-

Key Fragmentation : A prominent fragment would be the loss of the deuterated methyl radical (•CD₃), resulting in a fragment ion at m/z 156/158. This contrasts with the loss of •CH₃ in the non-deuterated analogue, which gives a fragment at m/z 153/155.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of nuclei.[7]

-

¹H NMR : The proton spectrum of 2-Bromo-5-picoline-d3 will be simplified compared to its non-deuterated analogue. The characteristic singlet of the methyl protons (typically around δ 2.3 ppm) will be absent. The aromatic protons will still be present, exhibiting their characteristic chemical shifts and coupling patterns.

-

¹³C NMR : The carbon spectrum will show the signals for the pyridine ring carbons. The signal for the deuterated methyl carbon will be a septet due to coupling with the three deuterium atoms (spin I=1), and it will be shifted slightly upfield compared to the non-deuterated methyl carbon.

-

²H NMR : A deuterium NMR spectrum would show a singlet in the region where the methyl protons would typically appear.

Infrared (IR) Spectroscopy

IR spectroscopy identifies functional groups based on their vibrational frequencies.[7] The most significant difference in the IR spectrum of 2-Bromo-5-picoline-d3 compared to 2-bromo-5-methylpyridine will be the C-D stretching and bending vibrations.

-

C-H vibrations (in non-deuterated analogue) : Typically observed around 2900-3000 cm⁻¹ (stretching) and 1375-1450 cm⁻¹ (bending).

-

C-D vibrations (in deuterated analogue) : Expected to appear at lower frequencies, approximately 2100-2200 cm⁻¹ (stretching) and 950-1050 cm⁻¹ (bending), due to the increased mass of deuterium.

Experimental Protocols

The following are generalized, yet robust, protocols for the determination of key physicochemical properties.

Melting Point Determination

The melting point is a crucial indicator of purity.

Protocol:

-

Sample Preparation : A small amount of the crystalline 2-Bromo-5-picoline-d3 is finely ground and packed into a capillary tube to a height of 2-3 mm.[8]

-

Apparatus : A calibrated digital melting point apparatus or a Thiele tube setup can be used.[9]

-

Measurement :

-

Heat the sample rapidly to about 15-20 °C below the expected melting point.[8]

-

Then, decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.[8]

-

Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting).[8]

-

-

Reporting : The melting point is reported as a range. A narrow range (e.g., 0.5-1 °C) is indicative of high purity.

Boiling Point Determination

Due to the small quantities often available for such specialized reagents, a micro-boiling point determination is recommended.

Protocol:

-

Apparatus : A Thiele tube or a small-scale distillation apparatus is suitable.[10][11]

-

Procedure (Micro Method) :

-

Place a small amount of the liquid sample into a fusion tube.

-

Invert a capillary tube (sealed at one end) and place it into the fusion tube with the open end down.[12]

-

Attach the fusion tube to a thermometer and heat it in a liquid bath (e.g., silicone oil).[12]

-

As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

Remove the heat source and observe the temperature at which the liquid is drawn back into the capillary tube. This temperature is the boiling point.[12]

-

-

Note : The boiling point is pressure-dependent. Record the atmospheric pressure at the time of measurement.

Solubility Determination

A qualitative assessment of solubility in a range of solvents is highly informative.[13]

Protocol:

-

Solvent Selection : Choose a range of solvents with varying polarities (e.g., water, ethanol, acetone, dichloromethane, hexane).

-

Procedure :

-

To approximately 1 mL of the solvent in a test tube, add a small, accurately weighed amount of 2-Bromo-5-picoline-d3 (e.g., 10 mg).

-

Stir or vortex the mixture for a set period (e.g., 1 minute).

-

Visually inspect the mixture for the presence of undissolved solid.

-

-

Classification :

-

Soluble : No visible solid particles.

-

Slightly Soluble : Some solid remains, but a noticeable amount has dissolved.

-

Insoluble : The solid appears largely unchanged.

-

Workflow for Physicochemical Characterization

Caption: A validated workflow for the comprehensive physicochemical characterization of 2-Bromo-5-picoline-d3.

Conclusion

2-Bromo-5-picoline-d3 is a valuable synthetic intermediate for the development of next-generation pharmaceuticals with potentially improved metabolic profiles. A thorough understanding of its physicochemical properties, and how they differ from its non-deuterated counterpart, is essential for its effective application. This guide provides a foundational understanding of these characteristics and offers standardized protocols for their determination. The strategic incorporation of deuterium, as exemplified by this compound, represents a sophisticated approach to medicinal chemistry, enabling the fine-tuning of drug properties to enhance therapeutic outcomes.

References

-

PubChem. 2-Bromo-5-methylpyridine. National Center for Biotechnology Information. [Link]

-

Roy, M., Golen, J. A., & Manke, D. R. (2016). 2-Bromo-5-methylpyridine. IUCrData, 1(1), x160090. [Link]

-

Nichols, L. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts. [Link]

-

Wikipedia. Deuterated drug. [Link]

-

Nagaki, A., Yamada, S., Doi, M., Tomida, Y., Takabayashi, N., & Yoshida, J. I. (n.d.). Supporting Information Flow Microreactor Synthesis of Disubstituted Pyridines from Dibromopyridines via Br/Li Exchange without Using Cryogenic Conditions. The Royal Society of Chemistry. [Link]

-

University of Toronto. (2023). Solubility of Organic Compounds. [Link]

-

Stepan, A. F., et al. (2018). Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs. PLOS ONE, 13(11), e0205775. [Link]

-

Nichols, L. (2022). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Chemistry LibreTexts. [Link]

-

Pharmaffiliates. (2025). The Role of Deuterated Compounds in Pharmaceutical R&D and Testing. [Link]

- CN105348177A - Preparation method for 2,5-dibromo-3-methylpyridine.

-

Wang, Y., et al. (2015). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Scientific and Research Publications, 5(9), 1-4. [Link]

-

University of Calgary. Melting point determination. [Link]

-

University of the West Indies at Mona. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

University of Calgary. Micro-boiling point measurement. [Link]

-

Gant, T. G. (2014). The kinetic isotope effect in the search for deuterated drugs. Future Medicinal Chemistry, 6(13), 1499-1501. [Link]

-

Pirali, T., et al. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery, 22(6), 491-508. [Link]

-

SSERC. (n.d.). Melting point determination. [Link]

-

Syaima, H., Rahardjo, S. B., & Suryanti, V. (2020). FTIR spectra of 2-amino-5-methylpyridine and the complex. ResearchGate. [Link]

-

BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound. [Link]

-

University of Technology, Jamaica. BOILING POINT DETERMINATION. [Link]

-

Trinity Delta. (n.d.). From Bench to Blockbuster: The Definitive Clinical and Commercial Analysis of Deuterated Drugs. [Link]

-

Westlab. (2023). Measuring the Melting Point. [Link]

-

University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

Glasnov, T. N., & Kappe, C. O. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation. ACS Sustainable Chemistry & Engineering, 3(9), 2267-2272. [Link]

- CN112479991A - Preparation method of 2-bromo-5-aldehyde pyridine.

-

Japanese Pharmacopoeia. Melting Point Determination / General Tests. [Link]

-

Chemistry LibreTexts. (2024). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. [Link]

-

Chemistry Steps. (n.d.). Solubility of Organic Compounds. [Link]

-

Guengerich, F. P. (2017). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. Methods in Enzymology, 596, 217-238. [Link]

-

MDPI. (n.d.). Structural and Optical Properties of New 2-Phenylamino-5-nitro-4-methylopyridine and 2-Phenylamino-5-nitro-6-methylpyridine Isomers. [Link]

-

PubChem. 5-Bromo-2-methylpyridine. National Center for Biotechnology Information. [Link]

Sources

- 1. Deuterated drug - Wikipedia [en.wikipedia.org]

- 3. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 2-Bromo-5-methylpyridine | C6H6BrN | CID 564216 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. SSERC | Melting point determination [sserc.org.uk]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. uomus.edu.iq [uomus.edu.iq]

- 12. byjus.com [byjus.com]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

An In-depth Technical Guide to 2-Bromo-5-picoline-d3: Synthesis, Properties, and Applications in Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Isotopic Labeling in Modern Chemistry

In the landscape of contemporary chemical and pharmaceutical research, the strategic incorporation of stable isotopes into molecules of interest represents a cornerstone of innovation. Deuterium (²H or D), a stable, non-radioactive isotope of hydrogen, has emerged as a particularly powerful tool. The substitution of hydrogen with deuterium can subtly yet profoundly alter the physicochemical properties of a molecule, most notably its mass and the strength of its carbon-hydrogen bonds. These alterations, while minimally impacting the molecule's overall stereochemistry, provide researchers with a unique handle to probe reaction mechanisms, enhance analytical sensitivity, and modulate metabolic pathways.

This guide focuses on a specific deuterated compound, 2-Bromo-5-picoline-d3. This molecule, a derivative of 2-bromo-5-picoline, features a trideuterated methyl group (-CD₃). While seemingly a minor modification, this isotopic labeling imbues the molecule with significant utility in a range of sophisticated applications, from a high-fidelity internal standard in mass spectrometry to a probe for understanding enzymatic processes in drug metabolism. This document will provide a comprehensive overview of 2-Bromo-5-picoline-d3, including its molecular characteristics, a detailed representative synthesis, and a thorough exploration of its applications for the discerning researcher.

Physicochemical Properties of 2-Bromo-5-picoline and its Deuterated Analog

The foundational properties of 2-Bromo-5-picoline-d3 are best understood in the context of its non-deuterated parent compound, 2-Bromo-5-picoline. The primary distinction lies in the molecular weight, a direct consequence of the three deuterium atoms replacing hydrogen atoms on the methyl group.

| Property | 2-Bromo-5-picoline | 2-Bromo-5-picoline-d3 | Data Source(s) |

| Molecular Formula | C₆H₆BrN | C₆H₃D₃BrN | [Calculated] |

| Molecular Weight | 172.02 g/mol | 175.04 g/mol | [1][2] |

| CAS Number | 3510-66-5 | Not readily available in public databases; available from commercial suppliers. | [1] |

| Appearance | White to light yellow crystalline solid | Expected to be a white to light yellow crystalline solid | [1] |

| Melting Point | 41-43 °C | Expected to be similar to the non-deuterated form | [1] |

| Boiling Point | 95-96 °C @ 12.5 mmHg | Expected to be similar to the non-deuterated form | [1] |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and acetone. | Expected to have similar solubility. |

Synthesis of 2-Bromo-5-picoline-d3: A Representative Protocol

While a specific, published synthesis for 2-Bromo-5-picoline-d3 is not widely available, a robust synthetic route can be devised based on established methods for the deuteration of methylpyridines. The following protocol outlines a plausible and scientifically sound approach starting from the commercially available 2-bromo-5-methylpyridine.

The core of this synthesis involves the deprotonation of the methyl group of 2-bromo-5-picoline, which is rendered acidic by the electron-withdrawing nature of the pyridine ring. Quenching the resulting anion with a deuterium source introduces the isotopic label. To achieve high levels of deuteration (d3), this process is typically repeated.

Experimental Protocol:

Objective: To synthesize 2-Bromo-5-picoline-d3 from 2-Bromo-5-picoline.

Materials:

-

2-Bromo-5-picoline

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)

-

Deuterium oxide (D₂O, 99.9 atom % D)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Argon or Nitrogen gas supply

-

Standard glassware for anhydrous reactions (e.g., oven-dried round-bottom flask, dropping funnel, condenser)

-

Magnetic stirrer and heating mantle

-

Syringes and needles

Procedure:

-

Reaction Setup: An oven-dried 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen/argon inlet is assembled. The system is flushed with inert gas to ensure anhydrous conditions.

-

Dissolution of Starting Material: 2-Bromo-5-picoline (1.72 g, 10 mmol) is dissolved in anhydrous THF (40 mL) in the reaction flask. The solution is cooled to -78 °C using a dry ice/acetone bath.

-

Deprotonation: n-Butyllithium (4.4 mL of a 2.5 M solution in hexanes, 11 mmol) is added dropwise to the stirred solution via the dropping funnel over 20 minutes, maintaining the temperature at -78 °C. The formation of a deep red or orange color indicates the generation of the lithiated species. The reaction mixture is stirred at this temperature for an additional 30 minutes.

-

First Deuteration: Deuterium oxide (0.3 mL, ~15 mmol) is added dropwise to the reaction mixture. The color of the solution should dissipate. The reaction is allowed to warm to room temperature and stirred for 1 hour.

-

Work-up (Cycle 1): The reaction is quenched by the slow addition of water (20 mL). The aqueous layer is separated and extracted with diethyl ether or ethyl acetate (3 x 20 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield partially deuterated 2-bromo-5-picoline.

-

Subsequent Deuteration Cycles: To achieve a high d3 incorporation, the product from the first cycle is subjected to two more rounds of deprotonation and deuteration following steps 2-5.

-

Purification: After the final cycle, the crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 2-Bromo-5-picoline-d3.

-

Characterization: The final product should be characterized by ¹H NMR to confirm the disappearance of the methyl proton signal and by mass spectrometry to verify the incorporation of three deuterium atoms (an increase of 3 mass units compared to the starting material).

Synthetic Workflow Diagram:

Caption: Synthetic workflow for the preparation of 2-Bromo-5-picoline-d3.

Core Applications in Research and Development

The utility of 2-Bromo-5-picoline-d3 stems from the unique properties conferred by the deuterium atoms. Its applications are primarily centered in two key areas: as an internal standard for mass spectrometry and in the study of metabolic pathways.

High-Fidelity Internal Standard for Mass Spectrometry

Quantitative analysis by mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), is a cornerstone of modern analytical chemistry. However, the accuracy and precision of these measurements can be compromised by several factors, including variations in sample preparation, instrument response, and matrix effects. The use of a stable isotope-labeled internal standard, such as 2-Bromo-5-picoline-d3, is the gold standard for mitigating these issues.

Causality behind the choice of a deuterated internal standard:

-

Co-elution: 2-Bromo-5-picoline-d3 is chemically identical to its non-deuterated counterpart, meaning it will exhibit virtually the same retention time in chromatographic separation.

-

Similar Ionization Efficiency: The deuterated and non-deuterated forms will have nearly identical ionization efficiencies in the mass spectrometer's ion source.

-

Mass Differentiation: Despite these similarities, the mass difference of 3 Da allows the mass spectrometer to distinguish between the analyte and the internal standard.

By adding a known amount of 2-Bromo-5-picoline-d3 to each sample, any loss during sample processing or fluctuation in instrument performance will affect both the analyte and the internal standard proportionally. The ratio of the analyte signal to the internal standard signal can then be used to accurately quantify the analyte, effectively normalizing for experimental variability.

Probing Metabolic Pathways and the Kinetic Isotope Effect

The replacement of hydrogen with deuterium creates a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This is due to the lower zero-point energy of the C-D bond. Consequently, reactions that involve the cleavage of this bond as the rate-determining step will proceed more slowly for the deuterated compound. This phenomenon is known as the Deuterium Kinetic Isotope Effect (KIE) .

In drug development, understanding the metabolic fate of a new chemical entity is crucial. Many drug molecules are metabolized by cytochrome P450 enzymes, which often involves the oxidation of C-H bonds. If the methyl group of a drug candidate containing the 2-bromo-5-picoline moiety is a primary site of metabolism, the introduction of deuterium at this position can significantly slow down its metabolic clearance.

Applications in Drug Development:

-

Metabolic Stability Studies: By comparing the rate of metabolism of a drug candidate with its deuterated analog (containing the 2-bromo-5-picoline-d3 core), researchers can determine if the methyl group is a "metabolic hotspot."

-

Improving Pharmacokinetic Profiles: If metabolism at the methyl group leads to rapid clearance or the formation of undesirable metabolites, a deuterated version of the drug could exhibit a longer half-life, improved oral bioavailability, and a more favorable safety profile.

-

Mechanism of Action Studies: The KIE can be a powerful tool to elucidate the mechanisms of enzymatic reactions.

Conclusion

2-Bromo-5-picoline-d3, while a structurally simple molecule, embodies the profound impact of isotopic labeling in modern scientific research. Its utility as a high-fidelity internal standard for mass spectrometry ensures the accuracy and reliability of quantitative data, a critical aspect of drug development and other analytical disciplines. Furthermore, its application in studying the kinetic isotope effect provides invaluable insights into metabolic pathways, offering a strategic approach to optimizing the pharmacokinetic properties of new drug candidates. This guide has provided a comprehensive overview of its properties, a representative synthesis, and its core applications, underscoring its importance as a valuable tool for researchers at the forefront of chemical and pharmaceutical innovation.

References

-

PubChem. 2-Bromo-5-methylpyridine. [Link]

-

Lecomte, S., et al. (1991). Synthesis of deuterated methyl pyridines. Journal of Labelled Compounds and Radiopharmaceuticals, 29(7), 817-825. [Link]

-

Muttenthaler, M., et al. (2020). The Deuterated “Magic Methyl” Group: A Guide to Site-Selective Trideuteromethyl Incorporation and Labeling by Using CD3 Reagents. Chemistry – A European Journal, 26(56), 12794-12810. [Link]

Sources

A Comprehensive Technical Guide to Deuterated Picoline Derivatives: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This in-depth technical guide provides a comprehensive overview of deuterated picoline derivatives, covering their synthesis, characterization, and diverse applications. Picolines, as methylated pyridines, are fundamental building blocks in a vast array of functional molecules, from pharmaceuticals to materials. The strategic replacement of hydrogen with its heavier isotope, deuterium, offers a powerful tool to modulate the physicochemical and biological properties of these derivatives, leading to enhanced performance and novel applications. This guide delves into the core principles of deuterium isotope effects, details state-of-the-art synthetic methodologies for isotopic labeling, and explores the significant impact of deuteration in medicinal chemistry and materials science.

The Rationale for Deuteration: The Kinetic Isotope Effect

The substitution of hydrogen (¹H) with deuterium (²H or D) introduces a subtle yet profound change in the properties of a molecule, primarily due to the Kinetic Isotope Effect (KIE) .[1][2] The C-D bond is stronger and vibrates at a lower frequency than the corresponding C-H bond because of the greater mass of deuterium.[2] Consequently, reactions involving the cleavage of a C-D bond proceed at a slower rate than those involving a C-H bond.[1][3] This phenomenon is the cornerstone of the strategic use of deuteration in drug design and other applications.[1]

In the context of drug metabolism, many enzymatic reactions, particularly those mediated by cytochrome P450 enzymes, involve the cleavage of C-H bonds as a rate-determining step.[4] By replacing a hydrogen atom at a metabolically vulnerable site with deuterium, the rate of metabolism can be significantly reduced.[1][5] This can lead to several desirable pharmacokinetic outcomes:

-

Increased drug exposure and half-life: A slower metabolic rate means the drug remains in the body for a longer period, potentially allowing for less frequent dosing.[5]

-

Reduced formation of toxic metabolites: By blocking a specific metabolic pathway, deuteration can prevent the formation of harmful byproducts.[1]

-

Improved safety and tolerability: A more predictable metabolic profile can lead to a better safety profile for the drug.[1]

The deuterium kinetic isotope effect is a powerful tool for fine-tuning the metabolic fate of drug candidates, and picoline derivatives, being prevalent in many pharmaceuticals, are prime targets for this strategy.[6]

Synthetic Methodologies for Deuterated Picoline Derivatives

The synthesis of deuterated picoline derivatives can be broadly categorized into two main approaches: deuteration of the methyl group and deuteration of the aromatic ring. A variety of methods have been developed to achieve high levels of deuterium incorporation with excellent regioselectivity.

Deuteration of the Picoline Methyl Group

The methyl group of picolines is often a site of metabolic oxidation. Its deuteration can therefore significantly impact the pharmacokinetic profile of picoline-containing drugs.

Key Synthetic Strategies:

-

Base-Catalyzed Hydrogen/Deuterium (H/D) Exchange: This is a common and straightforward method where the picoline is treated with a strong base in the presence of a deuterium source, typically deuterated water (D₂O) or a deuterated solvent. The base abstracts a proton from the methyl group to form a carbanion, which is then quenched by the deuterium source. The methylene hydrogens of 2-pyridineacetonitrile, a picoline precursor, are readily exchanged in D₂O at 100°C.[7]

-

Reduction of Functionalized Picolines: Dideuteriomethyl groups can be introduced by the reduction of corresponding esters with lithium aluminum deuteride (LiAlD₄), followed by conversion of the resulting alcohol to a chloromethyl derivative and subsequent reduction.[8] Monodeuteration can be achieved by the reduction of a CH₂X (where X is a leaving group) with tributyltin deuteride (Bu₃SnD).[8]

-

Deuterolysis of Lithiated Derivatives: Treatment of a picoline with a strong organolithium base followed by quenching with D₂O can lead to monodeuteration of the methyl group.[8]

Deuteration of the Picoline Aromatic Ring

Deuteration of the aromatic ring can be more challenging due to the lower acidity of the ring protons. However, several effective methods have been developed.

Key Synthetic Strategies:

-

Transition Metal-Catalyzed H/D Exchange: A variety of transition metals, including palladium, platinum, rhodium, and iridium, catalyze the H/D exchange on aromatic rings.[9][10] These reactions often proceed under mild conditions with high efficiency. For example, iridium-catalyzed C-H activation is a powerful tool for ortho-deuteration of aromatic compounds.[10][11]

-

Base-Mediated Deuteration: Under forcing conditions, strong bases can promote H/D exchange on the pyridine ring. The regioselectivity can be influenced by the position of the methyl group and the reaction conditions.

-

Supercritical D₂O: The use of deuterated water under supercritical conditions provides a powerful medium for achieving high levels of deuteration on the aromatic ring.[12]

-

Photoredox Catalysis: This emerging technique utilizes light to initiate the deuteration process, often under very mild conditions. Photoredox-mediated hydrogen atom transfer can efficiently install deuterium at various positions on aromatic rings.[13]

Table 1: Comparison of Synthetic Methods for Deuterating Picoline Derivatives

| Method | Target Site | Reagents & Conditions | Advantages | Limitations |

| Base-Catalyzed H/D Exchange | Methyl Group | Strong base (e.g., NaOD), D₂O, elevated temperature | Simple, cost-effective | Harsh conditions may not be suitable for all substrates |

| Reduction of Esters | Methyl Group | LiAlD₄, then conversion and reduction | High deuterium incorporation | Multi-step process |

| Transition Metal Catalysis | Aromatic Ring | Pd/C, Pt/C, Rh/C, or Ir complexes with D₂ or D₂O | High regioselectivity, mild conditions | Catalyst cost and potential for metal contamination |

| Supercritical D₂O | Aromatic Ring | High temperature and pressure | High levels of deuteration | Requires specialized equipment |

| Photoredox Catalysis | Aromatic Ring | Photocatalyst, light, deuterium source (e.g., D₂O) | Very mild conditions, high functional group tolerance | May require specific photocatalysts for different substrates |

Characterization of Deuterated Picoline Derivatives

The successful synthesis and purification of deuterated picoline derivatives require robust analytical techniques to confirm the extent and position of deuterium incorporation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for characterizing deuterated compounds.

-

¹H NMR: The disappearance or reduction in the intensity of a proton signal directly indicates deuterium incorporation at that position. The chemical shifts of the remaining protons can also be slightly affected by the presence of deuterium on adjacent atoms.[14][15]

-

²H NMR: Direct detection of the deuterium nucleus provides unambiguous evidence of deuteration and can be used to quantify the level of incorporation.

-

¹³C NMR: The resonance of a carbon atom bonded to deuterium is typically shifted to a higher field and appears as a multiplet due to C-D coupling.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the overall level of deuterium incorporation by measuring the increase in the molecular weight of the compound. High-resolution mass spectrometry can provide precise mass measurements to confirm the elemental composition, including the number of deuterium atoms.[15]

Applications of Deuterated Picoline Derivatives

The unique properties of deuterated picoline derivatives have led to their application in diverse fields, most notably in medicinal chemistry and materials science.

Medicinal Chemistry and Drug Development

As previously discussed, the primary application of deuterated picoline derivatives in medicinal chemistry is to improve the pharmacokinetic properties of drugs.[5][16] By strategically placing deuterium atoms at sites of metabolic vulnerability, drug developers can create "deuterated drugs" with enhanced metabolic stability, longer half-lives, and potentially improved safety profiles.[1] This "deuterium switch" approach has been successfully applied to a number of drug candidates.

Case Study: The Potential Impact of Deuterating a Picoline-Containing Drug

Consider a hypothetical drug candidate containing a 2-picoline moiety that undergoes rapid metabolic oxidation of the methyl group, leading to poor oral bioavailability.

-

Problem: The active drug is quickly inactivated in the liver.

-

Solution: Synthesize the d₃-methyl analog of the drug.

-

Expected Outcome: The C-D bonds in the methyl group are stronger, slowing down the rate of oxidation. This leads to a higher concentration of the active drug in the bloodstream for a longer period, improving its therapeutic efficacy.[4][17]

Materials Science: Organic Light-Emitting Diodes (OLEDs)

Picoline derivatives are also used in the development of materials for organic light-emitting diodes (OLEDs).[12][18] The efficiency and stability of OLEDs can be influenced by the vibrational properties of the organic materials used. Deuteration can be employed to modify these vibrational properties and potentially enhance the performance of OLED devices.[19][20]

-

Mechanism of Enhancement: In some OLED materials, non-radiative decay processes, which reduce the efficiency of light emission, are coupled to high-frequency vibrations, such as C-H stretching. By replacing hydrogen with deuterium, the vibrational frequencies are lowered, which can suppress these non-radiative pathways and lead to higher photoluminescence quantum yields and improved device efficiency.[20][21]

Experimental Protocols

Protocol: Base-Catalyzed Deuteration of the 2-Picoline Methyl Group

This protocol provides a general procedure for the deuteration of the methyl group of 2-picoline using a strong base and D₂O.

Materials:

-

2-Picoline

-

Sodium metal

-

Deuterium oxide (D₂O, 99.9 atom % D)

-

Anhydrous diethyl ether

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask with a reflux condenser and magnetic stirrer

-

Inert atmosphere (nitrogen or argon)

Procedure:

-

Preparation of Sodium Deuteroxide (NaOD) solution: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, carefully add small pieces of sodium metal to an excess of D₂O with vigorous stirring. The reaction is exothermic and produces deuterium gas. Continue adding sodium until the desired concentration of NaOD is reached.

-

Deuteration Reaction: To the freshly prepared NaOD solution, add 2-picoline.

-

Reflux: Heat the reaction mixture to reflux under an inert atmosphere for 24-48 hours. The progress of the reaction can be monitored by taking small aliquots and analyzing them by ¹H NMR to observe the decrease in the signal corresponding to the methyl protons.

-

Work-up: After cooling to room temperature, carefully quench the reaction by slowly adding it to a saturated aqueous sodium bicarbonate solution.

-

Extraction: Extract the aqueous layer with diethyl ether or another suitable organic solvent (3 x 50 mL).

-

Drying and Evaporation: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the deuterated 2-picoline.

-

Purification: The crude product can be purified by distillation if necessary.

-

Characterization: Confirm the level and position of deuteration using ¹H NMR, ²H NMR, and mass spectrometry.

Protocol: Iridium-Catalyzed Deuteration of the Picoline Aromatic Ring

This protocol describes a general procedure for the ortho-deuteration of a picoline derivative using an iridium catalyst.

Materials:

-

Picoline derivative

-

[Ir(cod)Cl]₂ (cod = 1,5-cyclooctadiene)

-

N-heterocyclic carbene (NHC) ligand (e.g., IMes)

-

Deuterated solvent (e.g., acetone-d₆, dichloromethane-d₂)

-

Schlenk flask or glovebox

-

Inert atmosphere (nitrogen or argon)

Procedure:

-

Catalyst Preparation: In a Schlenk flask under an inert atmosphere, dissolve [Ir(cod)Cl]₂ and the NHC ligand in the deuterated solvent. Stir the mixture at room temperature for 30 minutes to form the active catalyst complex.

-

Deuteration Reaction: Add the picoline derivative to the catalyst solution.

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating for 12-24 hours. Monitor the reaction progress by ¹H NMR.

-

Work-up: Upon completion, remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel.

-

Characterization: Analyze the purified product by ¹H NMR, ²H NMR, and mass spectrometry to determine the regioselectivity and extent of deuteration.[10][22]

Visualization of Key Concepts

The Kinetic Isotope Effect

Caption: The kinetic isotope effect: C-H bonds have a higher zero-point energy and are broken more readily than the stronger C-D bonds, resulting in a faster reaction rate (kH > kD).

Workflow for the Development of a Deuterated Drug

Caption: A simplified workflow for the development of a deuterated drug, from identification of a lead compound to regulatory approval.

Conclusion

Deuterated picoline derivatives represent a significant and growing area of chemical research with profound implications for drug discovery and materials science. The ability to precisely install deuterium at specific molecular positions provides a powerful strategy to fine-tune the properties of these important heterocyclic compounds. A thorough understanding of the underlying principles of the kinetic isotope effect, coupled with a mastery of modern synthetic techniques, enables researchers to design and create novel deuterated picoline derivatives with enhanced performance characteristics. This guide has provided a comprehensive overview of the key aspects of this field, from fundamental concepts to practical applications and experimental protocols, to serve as a valuable resource for scientists and professionals working at the forefront of chemical innovation.

References

-

2-Picoline-borane. Organic Syntheses. [Link]

-

SELECTIVE SYNTHESIS OF 2-PICOLINE VIA VAPOUR PHASE METHYLATION OF PYRIDINE OVER NANOCRYSTALLINE FERROSPINELS OF Cd1-XCrXFe2O4. TSI Journals. [Link]

- Method for deuteration of a heterocyclic ring.

-

Derivatives of 2-Pyridone Exhibiting Hot-Exciton TADF for Sky-Blue and White OLEDs. ACS Publications. [Link]

-

Iridium-Catalyzed C–H Activation and Deuteration of Primary Sulfonamides: An Experimental and Computational Study. ACS Publications. [Link]

-

Deuterium in drug discovery: progress, opportunities and challenges. Nature. [Link]

-

Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer. Dovepress. [Link]

-

Synthesis of deuterated methyl pyridines. Syntheses de methylpyridines deuteriees. OSTI.GOV. [Link]

-

Pt (II)-based complexes with ligands of 8-hydroxyquinoline and its 2-methyl derivative for OLED. ResearchGate. [Link]

-

Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs. PLOS ONE. [Link]

-

Protium–deuterium exchange of substituted pyridines in neutral D2O at elevated temperatures. Canadian Journal of Chemistry. [Link]

-

Iridium-Catalyzed C−H Activation and Deuteration of Primary Sulfonamides: An Experimental and Computational Study. ResearchGate. [Link]

-

Investigations of the Optical and Thermal Properties of the Pyrazoloquinoline Derivatives and Their Application for OLED Design. MDPI. [Link]

-

C–H deuteration of organic compounds and potential drug candidates. Royal Society of Chemistry. [Link]

-

Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. Europe PMC. [Link]

-

Base-Promoted Iridium-Catalyzed Deuteration and C–H Bond Activation of N‑Heterocycles. ACS Publications. [Link]

-

Applications of Deuterium in Medicinal Chemistry. ACS Publications. [Link]

-

Near‐Infrared OLEDs Based on Functional Pyrazinyl Azolate Os(II) Phosphors and Deuteration. ResearchGate. [Link]

-

NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Polish Academy of Sciences. [Link]

- Preparation method for deuterated compound.

-

What Is The Deuterium Kinetic Isotope Effect? - Chemistry For Everyone. YouTube. [Link]

-

Photoredox-catalyzed deuteration and tritiation of pharmaceutical compounds. Science. [Link]

-

Pyridine–Quinoline and Biquinoline-Based Ruthenium p-Cymene Complexes as Efficient Catalysts for Transfer Hydrogenation Studies: Synthesis and Structural Characterization. MDPI. [Link]

-

Kinetic isotope effect. Wikipedia. [Link]

-

Solution-Processed OLEDs Based on a Bipolar AIE Terpyridine Derivative as a Host. ACS Publications. [Link]

-

Deuterium isotope effects in mechanistic studies of biotransformations of L-tyrosine and p-hydroxyphenylpyruvic acid catalyzed by L-phenylalanine dehydrogenase. Degruyter. [Link]

Sources

- 1. Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 4. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 6. C–H deuteration of organic compounds and potential drug candidates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. Synthesis of deuterated methyl pyridines. Syntheses de methylpyridines deuteriees (Journal Article) | ETDEWEB [osti.gov]

- 9. US7517990B2 - Method for deuteration of a heterocyclic ring - Google Patents [patents.google.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Base-Promoted Iridium-Catalyzed Deuteration and C–H Bond Activation of N‑Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. macmillan.princeton.edu [macmillan.princeton.edu]

- 14. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 15. Pyridine–Quinoline and Biquinoline-Based Ruthenium p-Cymene Complexes as Efficient Catalysts for Transfer Hydrogenation Studies: Synthesis and Structural Characterization [mdpi.com]

- 16. Applications of Deuterium in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs | PLOS One [journals.plos.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. orbit.dtu.dk [orbit.dtu.dk]

- 22. researchgate.net [researchgate.net]

spectroscopic data (NMR, IR, MS) for 2-Bromo-5-picoline-d3

An In-Depth Technical Guide to the Spectroscopic Data of 2-Bromo-5-picoline-d3

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-5-picoline, a substituted pyridine derivative, serves as a valuable building block in the synthesis of various pharmaceutical and agrochemical compounds. The selective introduction of deuterium, a stable isotope of hydrogen, into molecules can significantly alter their metabolic profiles, often leading to improved pharmacokinetic properties. This guide provides a detailed analysis of the expected spectroscopic data for 2-Bromo-5-picoline-d3, a deuterated analog of 2-Bromo-5-picoline. Understanding the characteristic spectral signatures of this isotopically labeled compound is crucial for its synthesis, characterization, and application in drug discovery and development. This document will delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights grounded in fundamental spectroscopic principles and data from its non-deuterated counterpart.

Molecular Structure

The structure of 2-Bromo-5-picoline-d3 is presented below. The deuterium labeling is on the methyl group at the 5-position of the pyridine ring.

Caption: Molecular structure of 2-Bromo-5-picoline-d3.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating molecular structure. The substitution of protons with deuterium atoms leads to predictable changes in both ¹H and ¹³C NMR spectra.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of 2-Bromo-5-picoline-d3, the most significant difference compared to its non-deuterated analog will be the absence of the signal corresponding to the methyl protons. The aromatic region will remain largely unchanged.

Expected ¹H NMR Data for 2-Bromo-5-picoline-d3

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~8.3 | d | ~2.4 | H-6 |

| ~7.6 | dd | ~8.2, 2.4 | H-4 |

| ~7.4 | d | ~8.2 | H-3 |

Causality Behind Experimental Choices:

The choice of a standard deuterated solvent like chloroform-d (CDCl₃) is suitable for this compound. A typical proton NMR experiment on a 400 or 500 MHz spectrometer would provide sufficient resolution to observe the coupling patterns of the aromatic protons clearly.

¹³C NMR Spectroscopy

In the ¹³C NMR spectrum, the carbon atom of the deuterated methyl group (CD₃) will exhibit a characteristic triplet multiplicity due to coupling with the three deuterium atoms (spin I=1). This signal will also experience a slight upfield isotopic shift compared to the CH₃ group in the non-deuterated compound.

Expected ¹³C NMR Data for 2-Bromo-5-picoline-d3

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~149 | s | C-6 |

| ~141 | s | C-2 |

| ~139 | s | C-4 |

| ~130 | s | C-5 |

| ~122 | s | C-3 |

| ~17 | t | CD₃ |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The substitution of hydrogen with deuterium in the methyl group will result in a noticeable shift of the C-D stretching and bending vibrations to lower wavenumbers compared to the corresponding C-H vibrations.

Expected Key IR Absorption Bands for 2-Bromo-5-picoline-d3

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium-Weak | Aromatic C-H Stretch |

| ~2200-2100 | Medium-Weak | C-D Stretch (asymmetric and symmetric) |

| ~1600-1450 | Strong-Medium | Aromatic C=C and C=N Ring Stretch |

| ~1050 | Medium | C-D Bending |

Trustworthiness of Protocol:

A standard Attenuated Total Reflectance (ATR) FT-IR measurement would be a reliable method for obtaining the IR spectrum of this solid compound, requiring minimal sample preparation.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. The molecular weight of 2-Bromo-5-picoline-d3 will be three mass units higher than that of its non-deuterated counterpart due to the three deuterium atoms.

Expected Mass Spectrometry Data for 2-Bromo-5-picoline-d3

| m/z | Relative Intensity | Assignment |

| 174/176 | High | [M]⁺ (Molecular ion) |

| 95 | High | [M - Br]⁺ |

| 68 | Medium | [M - Br - HCN]⁺ |

The isotopic pattern for the molecular ion will show two peaks of nearly equal intensity separated by two mass units, characteristic of the presence of a single bromine atom.

Caption: Proposed Mass Spectrometry Fragmentation Pathway.

Experimental Protocols

NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of 2-Bromo-5-picoline-d3 in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

-

¹H NMR: Acquire a standard proton spectrum with 16-32 scans.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 scans).

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction.

IR Data Acquisition

-

Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

-

Instrumentation: Use an FT-IR spectrometer equipped with an ATR accessory.

-

Data Collection: Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Background Correction: Perform a background scan prior to the sample scan to subtract the atmospheric and instrument background.

MS Data Acquisition

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) for a volatile compound like this.

-

Instrumentation: Use a mass spectrometer capable of EI, such as a GC-MS system.

-

Data Acquisition: Acquire the mass spectrum over a mass range of m/z 50-300.

-

Data Analysis: Identify the molecular ion peak and major fragment ions. Compare the observed isotopic pattern of the molecular ion with the theoretical pattern for a compound containing one bromine atom.

References

-

PubChem. (n.d.). 2-Bromo-5-methylpyridine. National Center for Biotechnology Information. Retrieved from [Link][1]

- Hilton, M. C., Dolewski, R. D., & McNally, A. (2018). Selective Functionalization of Pyridines via Heterocyclic Phosphonium Salts.

-

Gao, Y., et al. (2022). Base-mediated deuteration of pyridines. Organic & Biomolecular Chemistry, 20(1), 123-127.[2]

Sources

The Synthesis and Qualification of 2-Bromo-5-(methyl-d3)-pyridine: A Technical Guide for Isotopic Labeling in Drug Development

Introduction: The Strategic Advantage of Isotopic Labeling in Pharmaceutical Research

In the landscape of modern drug discovery and development, the strategic incorporation of stable isotopes, particularly deuterium (²H or D), has emerged as a pivotal tool for optimizing pharmacokinetic profiles and elucidating metabolic pathways.[1] Isotopic labeling, the selective replacement of an atom with one of its isotopes, offers a subtle yet powerful modification to a molecule's structure.[2] In the case of deuterium, the increased mass compared to protium (¹H) can lead to a stronger carbon-deuterium (C-D) bond, which can significantly alter the rate of metabolic processes involving C-H bond cleavage.[3] This "kinetic isotope effect" can result in reduced metabolic clearance, enhanced exposure, and potentially a more favorable side-effect profile of a drug candidate.[1]

2-Bromo-5-picoline serves as a crucial building block in the synthesis of a variety of pharmacologically active compounds. The targeted deuteration of its methyl group to yield 2-Bromo-5-(methyl-d3)-pyridine (2-Bromo-5-picoline-d3) provides a valuable synthon for introducing a metabolically fortified moiety into drug candidates. This guide provides a comprehensive overview of a robust synthetic approach to 2-Bromo-5-picoline-d3 and the rigorous analytical methodologies required to verify its isotopic purity and overall chemical quality.

Synthetic Strategy: A Proposed Pathway for the Deuteration of 2-Bromo-5-picoline

The proposed synthetic pathway leverages the commercially available 2-amino-5-methylpyridine as the starting material. The key transformation is the deuteration of the methyl group via a heterogeneous catalysis-mediated H/D exchange. Subsequent diazotization of the amino group followed by bromination will afford the desired product.

Caption: Proposed synthetic pathway for 2-Bromo-5-(methyl-d3)-pyridine.

Experimental Protocol: Synthesis of 2-Bromo-5-(methyl-d3)-pyridine

Part 1: Deuteration of 2-Amino-5-methylpyridine

-

Catalyst Preparation: A mixture of 10% Palladium on carbon (Pd/C) and 5% Platinum on carbon (Pt/C) is prepared in a 1:1 ratio by weight.

-

Reaction Setup: To a high-pressure reactor, add 2-amino-5-methylpyridine (1.0 eq), the mixed Pd/C and Pt/C catalyst (0.1 eq total metal), and deuterium oxide (D₂O, 99.9 atom % D, 10-20 volumes).

-

H/D Exchange: The reactor is sealed and heated to 120-140 °C with vigorous stirring for 24-48 hours. The progress of the deuteration can be monitored by taking aliquots and analyzing by ¹H NMR to observe the disappearance of the methyl proton signal.

-

Work-up: After cooling to room temperature, the reaction mixture is filtered to remove the catalyst. The D₂O is removed under reduced pressure. The resulting solid, 2-Amino-5-(methyl-d3)-pyridine, is dried under high vacuum.

Part 2: Sandmeyer Reaction

-

Diazotization: The dried 2-Amino-5-(methyl-d3)-pyridine (1.0 eq) is dissolved in a solution of 48% hydrobromic acid (HBr, 3-4 eq) at 0-5 °C. A solution of sodium nitrite (NaNO₂, 1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C. The reaction is stirred for 30 minutes.

-

Bromination: In a separate flask, cuprous bromide (CuBr, 1.2 eq) is dissolved in 48% HBr. The cold diazonium salt solution is then added slowly to the CuBr solution.

-

Reaction Completion and Work-up: The reaction mixture is allowed to warm to room temperature and then heated to 60-70 °C for 1-2 hours until nitrogen evolution ceases. After cooling, the mixture is neutralized with a saturated solution of sodium bicarbonate and extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to afford 2-Bromo-5-(methyl-d3)-pyridine.

Analytical Qualification: A Triad of Techniques for Purity Verification

Ensuring the quality of isotopically labeled compounds is paramount for their application in regulated environments. A multi-pronged analytical approach is necessary to confirm not only the chemical purity but also the extent and location of isotopic incorporation.[5]

Caption: Analytical workflow for the qualification of 2-Bromo-5-(methyl-d3)-pyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirming Structure and Isotopic Incorporation

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules and for determining the site and extent of isotopic labeling.[6]

-

¹H NMR (Proton NMR): In a ¹H NMR spectrum of a highly enriched sample of 2-Bromo-5-(methyl-d3)-pyridine, the signal corresponding to the methyl protons (typically around 2.3-2.5 ppm) should be significantly diminished or absent. The presence of a small residual signal can be used for a preliminary estimation of isotopic enrichment. The aromatic proton signals should remain unaffected, confirming the regioselectivity of the deuteration.

-

²H NMR (Deuterium NMR): A ²H NMR experiment will show a signal corresponding to the deuterated methyl group, providing direct evidence of deuterium incorporation.

-

¹³C NMR (Carbon-13 NMR): In the ¹³C NMR spectrum, the signal for the methyl carbon will exhibit a characteristic triplet multiplicity due to coupling with the three deuterium atoms (J-coupling), confirming the C-D bonds.

Table 1: Expected NMR Data for 2-Bromo-5-(methyl-d3)-pyridine